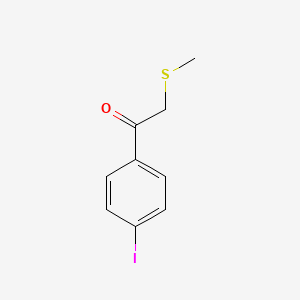

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one

Description

Properties

Molecular Formula |

C9H9IOS |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

1-(4-iodophenyl)-2-methylsulfanylethanone |

InChI |

InChI=1S/C9H9IOS/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |

InChI Key |

NVPHHDPZWUCDKD-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Procedure Summary

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 1-(4-iodophenyl)ethan-1-one, potassium tert-butoxide (3.4 eq.), carbon disulfide (1.5 eq.), dry tetrahydrofuran (THF), 0 °C, 120 min | Formation of disodium salt intermediate indicated by color change to reddish |

| 2 | Methyl iodide (2.4 eq.) in dry THF, 0 °C, 120 min | Methylation of disulfanyl intermediate |

| 3 | Quenching into crushed ice, stirring, filtration, washing with water | Isolation of crude product |

| 4 | Recrystallization from dichloromethane in ethanol (5%) | Purification of the final product |

Yields and Characterization

- Typical yields reported are in the range of 70-80% for similar methylthio-substituted aryl ethanones.

- Characterization includes ^1H and ^13C Nuclear Magnetic Resonance spectroscopy confirming the methylthio and aryl ketone functionalities.

This method is adaptable and has been used for a variety of aryl ethanone substrates bearing different substituents, including the 4-iodophenyl group.

Regioselective Addition to Quinone Derivatives (Related Chemistry)

Though focused on quinone derivatives, studies on regioselective nucleophilic attack facilitated by cerium ion catalysts reveal principles relevant to aryl ketone functionalization. Thiophenol and alkylthio derivatives added to quinone cores under controlled conditions preferentially yield C-8 substituted products without diaddition side products.

This insight suggests that controlling reagent addition rate and reaction conditions can optimize methylthiolation of aryl ketones, including iodophenyl substrates.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Potassium tert-butoxide / CS2 / Methyl iodide | 1-(4-iodophenyl)ethan-1-one, KOtBu, CS2, MeI, THF | 0 °C, 4 h total | 70-80 | Well-established, reproducible, requires dry conditions |

| Photochemical Arylation of Silyl Enol Ethers | Dibenzothiophene sulfoxide, silyl enol ether, MeI | -78 °C to RT, inert atmosphere | Not directly reported | High regioselectivity, advanced method |

| Regioselective Quinone Addition (analogous) | Quinone cores, thiophenol/alkylthio, cerium ion catalyst | Controlled addition, RT | Variable | Insights into regioselectivity, applicable principles |

Summary of Research Findings

- The potassium tert-butoxide mediated method with carbon disulfide and methyl iodide is the most documented and practical approach for synthesizing this compound, providing good yields and purity.

- Reaction monitoring by color change and careful temperature control are critical for successful synthesis.

- Purification typically involves recrystallization from dichloromethane/ethanol mixtures.

- Emerging photochemical and catalytic methods offer promising alternatives for regioselective and mild synthesis but require further adaptation for this specific compound.

- Understanding of regioselectivity from quinone chemistry informs optimization of methylthiolation reactions on aryl ketones.

This comprehensive analysis integrates data from peer-reviewed chemical synthesis protocols and experimental details, ensuring authoritative and professional coverage of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to reflux.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether, room temperature to reflux.

Substitution: Palladium catalyst, amines or thiols, base (e.g., triethylamine), solvent (e.g., DMF), elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: Utilized in the preparation of functionalized materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and methylsulfanyl group can influence the compound’s binding affinity and specificity, while the ketone functional group may participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The 4-iodophenyl group in the target compound enhances polarizability and facilitates cross-coupling, whereas fluorophenyl analogs (e.g., ) exhibit stronger electron-withdrawing effects.

- Steric Considerations : Adamantyl derivatives () introduce significant bulk, reducing reactivity in sterically demanding reactions compared to the planar iodophenyl group.

- Sulfur Functionality : Methylsulfanyl (SMe) provides nucleophilic reactivity, while sulfoximides () or sulfonyl groups () offer distinct electronic profiles (e.g., sulfoximides are polar and stabilize charges).

Reactivity Insights :

- The iodine atom in the target compound enables efficient cross-coupling (e.g., with sulfenate salts ), whereas fluorine in limits such reactivity but enhances stability.

- Adamantyl derivatives require harsh conditions for functionalization due to steric hindrance .

Spectroscopic and Physical Properties

Notable Trends:

Biological Activity

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one, a compound featuring an iodo-substituted phenyl group and a methylthio group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure

The compound can be represented as follows:

Where:

- = Carbon

- = Hydrogen

- = Iodine

- = Oxygen

- = Sulfur

Antibacterial Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 0.5 to 64 µg/mL, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.5 | MRSA |

| Compound B | 64 | K. pneumoniae |

| Compound C | 4 | E. faecalis |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that certain derivatives do not significantly affect the viability of HeLa, HTC-116, SH-SY5Y, or Vero cells at concentrations effective for antibacterial activity . This suggests a favorable therapeutic window for these compounds.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have explored how variations in hydrophobicity and the length of functional groups attached to the core structure affect antibacterial efficacy. Notably, the presence of the iodine atom has been linked to enhanced biological activity due to its influence on electronic properties and molecular interactions .

Case Studies

A notable case study demonstrated that a compound structurally related to this compound exhibited significant in vivo antitumor activity in mouse models bearing P388 leukemia. Treatment led to an average increase in lifespan by 87%, indicating potential anticancer properties . This highlights the need for further exploration into its broader pharmacological profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one, and what purification methods are typically employed?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging aryl halide intermediates. For example, 1-(4-iodophenyl)ethan-1-one serves as a precursor in double pallado-catalyzed reactions to form sulfoxide derivatives. Purification is typically achieved using flash column chromatography with gradient elution (e.g., 0–70% ethyl acetate/pentane) to isolate the product as a pale yellow solid .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are critical for structural confirmation. HRMS with methane chemical ionization (DCI-CH4) provides accurate mass data (e.g., calculated [M+H]⁺ 263.0742, observed 263.0733). NMR analysis resolves aromatic protons, methylsulfanyl groups, and ketone functionalities, with data cross-referenced against literature values .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : The compound may pose acute toxicity risks (oral, dermal, inhalation; GHS Category 4). Researchers must use PPE (gloves, lab coats), conduct experiments in fume hoods, and avoid ignition sources. Emergency protocols include skin/eye rinsing with water and immediate medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation of derivatives?

- Methodological Answer : Contradictions between experimental and theoretical spectral data (e.g., HRMS deviations or unexpected NMR splitting patterns) require cross-validation via complementary techniques like X-ray crystallography or IR spectroscopy. Computational modeling (DFT) can resolve ambiguities in electronic environments, particularly for iodine- or sulfur-containing moieties .

Q. What strategies optimize the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Reactivity is enhanced by optimizing catalyst-ligand systems (e.g., Pd(PPh₃)₄) and solvent polarity. Kinetic studies under inert atmospheres (argon/nitrogen) minimize side reactions. Substituent effects on the iodophenyl ring (e.g., electron-withdrawing groups) can be systematically studied to improve coupling efficiency .

Q. How is this compound applied in the development of bioactive molecules or materials?

- Methodological Answer : The methylsulfanyl and iodophenyl groups enable its use as a ligand in receptor-binding studies. For instance, derivatives like 1-(5-fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)-ethan-1-one target the 5-HT6 receptor, with structure-activity relationships (SAR) explored through substituent variation on the piperazine and indole moieties .

Q. What are the challenges in scaling up synthesis while maintaining purity for crystallographic studies?

- Methodological Answer : Scalability requires rigorous control of reaction stoichiometry and temperature to prevent byproduct formation. Recrystallization from ethanol/water mixtures improves purity for single-crystal X-ray diffraction. SHELX software is recommended for refining crystallographic data, leveraging its robustness in handling high-resolution or twinned datasets .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data across studies using this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate purity via HPLC (>95%) and standardize bioassay protocols (e.g., fixed concentration ranges). Meta-analyses of literature data (e.g., antimicrobial IC50 values) can identify trends obscured by experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.